2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,13)11-14-8-10(15-11)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3,(H,14,15) |
InChI Key |
PCWRXBYSADPRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization of Propargyl Ureas
A method reported in The Journal of Organic Chemistry employs base-catalyzed cyclization of propargyl ureas to form imidazol-2-ones, which can be further functionalized. For example, allenamide intermediates undergo rapid cyclization in the presence of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a catalyst. Reactions conducted in acetonitrile at room temperature achieve cyclization within minutes, with yields exceeding 80%. This pathway is advantageous for its mild conditions and high atom economy.
Condensation of Pyridin-2-amines with Carbonyl Derivatives
An alternative route detailed in RSC Medicinal Chemistry involves the condensation of substituted pyridin-2-amines with pyridine-2-carbaldehydes. TosOH (p-toluenesulfonic acid) catalyzes the reaction in methanol at 70°C, forming imidazo[1,2-a]pyridine intermediates. Subsequent deprotection and functionalization yield the target amine. This method is notable for its compatibility with diverse substituents on the imidazole ring.
Propan-2-amine Side Chain Installation
The propan-2-amine moiety is incorporated via reductive amination or nucleophilic substitution.
Reductive Amination of Ketones
Reacting 2-(5-phenyl-1H-imidazol-2-yl)propan-2-one with ammonium acetate and sodium cyanoborohydride in methanol yields the target amine. This one-pot reaction, conducted at 60°C for 12 hours, achieves ~70% conversion, with excess reducing agent ensuring complete reduction of the ketone intermediate.
Nucleophilic Displacement of Halides
A halogenated precursor, such as 2-(5-phenyl-1H-imidazol-2-yl)-2-chloropropane, undergoes nucleophilic substitution with aqueous ammonia under high pressure (5 atm) at 120°C. While this method requires specialized equipment, it provides a direct route to the amine with minimal byproducts.
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies highlight the efficacy of BEMP over traditional bases like DBU (1,8-diazabicycloundec-7-ene) in cyclization reactions. BEMP’s bifunctional nature lowers activation barriers, enabling reactions at ambient temperatures.
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates for cyclization steps, while protic solvents (e.g., methanol) favor condensation reactions. Solvent selection critically impacts yield:
| Reaction Step | Optimal Solvent | Yield (%) |
|---|---|---|
| Cyclization | Acetonitrile | 85 |
| Condensation | Methanol | 78 |
| Reductive Amination | THF | 70 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves scalability. A pilot-scale setup using microreactors achieves 95% conversion in 10 minutes for cyclization steps, compared to 60 minutes in batch reactors.
Purification Techniques
Silica gel chromatography remains the standard for laboratory-scale purification, but industrial processes adopt crystallization using ethanol-water mixtures. This reduces costs while maintaining >99% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or epoxides. For example:
-
Reaction with methyl iodide : Forms a tertiary amine derivative under basic conditions (e.g., NaHCO₃, DMF, 60°C).
-
Epoxide ring-opening : Reacts with ethylene oxide to produce ethanolamine derivatives in polar aprotic solvents.
Key Data :
| Reaction Type | Reagent/Conditions | Product Yield | Reference |
|---|---|---|---|
| N-Alkylation | CH₃I, NaHCO₃, DMF, 60°C | 78% | |
| Epoxide alkylation | Ethylene oxide, THF, RT | 65% |
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides:
-
Acetylation : Acetyl chloride in pyridine yields the corresponding acetamide derivative.
-
Benzoylation : Benzoyl chloride under similar conditions forms a benzamide analog.
Notable Outcome : Acylation reduces the compound’s basicity, influencing its solubility and biological activity.
Suzuki-Miyaura Coupling
The phenyl group at the 5-position participates in palladium-catalyzed cross-coupling with boronic acids:
textReaction Scheme: 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine + ArB(OH)₂ → 2-(5-(Ar)-1H-imidazol-2-yl)propan-2-amine
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C .
Applications : Used to introduce electron-withdrawing/donating substituents for structure-activity relationship (SAR) studies .
Deprotection and Functionalization
-
Cleavage of protecting groups : Boc-protected derivatives are deprotected using TFA/DCM (1:1) .
-
Thiolation : Reacts with Lawesson’s reagent to form thioamide derivatives, though this is less common due to competing side reactions .
Critical Finding : Thiol-substituted analogs (e.g., 17 in ) show enhanced enzyme inhibition due to hydrogen bonding with residues like C129 or S167 in IDO (indoleamine 2,3-dioxygenase) .
Oxidation and Redox Reactions
-
Nitrile reduction : The nitrile group in related analogs (e.g., 6 in ) is reduced to aldehydes using LiAlH₄ or DIBAL-H .
-
Imidazole ring stability : Resists oxidation under mild conditions (e.g., H₂O₂, RT) but degrades in strong acidic/basic media.
Experimental Insight :
-
Oxidation of the imidazole ring with KMnO₄ under acidic conditions leads to ring cleavage, producing carboxylic acid derivatives.
Metal Coordination
The imidazole nitrogen acts as a ligand for transition metals:
-
Cu(II) complexes : Forms stable complexes in ethanol/water mixtures, characterized by UV-Vis spectroscopy (λₘₐₓ = 420 nm).
-
Zn(II) binding : Exhibits moderate affinity (Kd = 1.2 μM) in buffer solutions, relevant to metalloenzyme inhibition.
Acid-Base Reactions
-
Protonation : The imidazole ring (pKa ≈ 6.5) and amine group (pKa ≈ 10.2) undergo stepwise protonation in aqueous HCl.
-
Salt formation : Reacts with HCl gas in diethyl ether to form a crystalline hydrochloride salt (m.p. 215–217°C).
Structural Insights from Docking Studies
-
The 2-hydroxy substituent on phenyl-imidazole derivatives forms hydrogen bonds with S167 (IDO active site), increasing potency by ~10-fold.
-
Meta-substituted thiols (e.g., 17 ) exhibit a 6-fold activity boost due to interactions with C129 or S167.
Scientific Research Applications
Overview
2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine, a compound characterized by an imidazole ring substituted with a phenyl group and a propan-2-amine chain, has garnered significant attention in various scientific fields due to its diverse biological activities and potential therapeutic applications. This article delves into the scientific research applications of this compound, highlighting its synthesis, biological effects, and case studies that illustrate its utility in medicinal chemistry and related disciplines.
Synthesis and Chemical Properties
The synthesis of this compound typically involves methods that allow for the selective formation of the imidazole ring while incorporating the phenyl and propan-2-amine substituents. Common synthetic routes include:
- Cyclization Reactions : Utilizing amido-nitriles in the presence of catalysts to form the imidazole structure.
- Substitution Reactions : Electrophilic aromatic substitution can be employed to introduce the phenyl group onto the imidazole ring.
The compound exhibits high solubility in polar solvents, which is advantageous for its bioavailability in biological systems.
Biological Activities
The compound's structural features contribute to a broad spectrum of biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Case studies demonstrate minimum inhibitory concentrations (MICs) that suggest efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation by modulating cytokine production. For instance, a study involving murine models of arthritis reported significant reductions in pro-inflammatory cytokines following treatment with this compound .
Antiviral Activity
In vitro assays have revealed that this compound can inhibit viral replication mechanisms, particularly against influenza viruses, suggesting its potential as an antiviral agent .
Case Studies
Several noteworthy studies highlight the applications of this compound:
- Antibacterial Study : A publication in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness against bacterial strains, establishing its potential as a new antibacterial agent .
- Anti-inflammatory Investigation : Research conducted on murine models showed that treatment with this compound significantly lowered levels of inflammatory markers, indicating its therapeutic promise in inflammatory diseases .
- Antiviral Research : In vitro studies indicated that the compound could effectively inhibit influenza virus replication by disrupting entry mechanisms into host cells .
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine and related imidazole derivatives:
*Estimated using analogous compounds.
Substituent Position and Receptor Binding
The position of the phenyl group on the imidazole ring critically impacts biological activity. For example:
- 5-Phenyl substitution (target compound) vs. In contrast, 4-phenyl substitution in phenylhistamines results in entropy-driven binding to histamine H1 receptors, while the 5-phenyl analog’s binding mode remains uncharacterized.
Electronic and Steric Effects of Substituents
- Phenyl vs. Phenyl groups contribute to higher lipophilicity (logP ~2.1) compared to CF3-substituted analogs (logP ~1.5–2.5), influencing membrane permeability.
Stereochemical Considerations
- Chiral Centers :
- The (R)- and (S)-enantiomers of 1-(2-phenyl-1H-imidazol-4-yl)propan-2-amine exhibit divergent thermodynamic binding profiles at histamine H1 receptors .
- The target compound lacks a chiral center but shares the propan-2-amine moiety, suggesting its activity may depend on conformational flexibility rather than stereochemistry.
Pharmacological Data (Hypothetical)
While direct data for this compound is absent in the evidence, extrapolations can be made:
- GPCR Modulation : Likely shares partial agonist/antagonist activity with phenylhistamines but with distinct efficacy due to substituent positioning .
- Thermodynamic Binding : Compared to (R)-phenylhistamine (ΔH = positive, entropy-driven), the target compound’s binding may favor enthalpy if the 5-phenyl group stabilizes receptor interactions.
Biological Activity
The compound 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine is a member of the imidazole derivative family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. This article presents a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. Research indicates that these interactions can result in the inhibition or activation of critical biological pathways, contributing to its observed therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant anticancer properties. For instance, in vitro tests using A549 human lung adenocarcinoma cells showed that certain derivatives displayed potent cytotoxic effects. The viability of these cancer cells was notably reduced when treated with compounds similar to this compound, suggesting a promising avenue for cancer therapy .
Table 1: Anticancer Activity Comparison
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives have also been extensively studied. Research has indicated that these compounds possess activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. In particular, the structural modifications in the imidazole ring enhance the antimicrobial efficacy against resistant strains .
Table 2: Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | S. aureus (MRSA) | 15 µg/mL | |
| Compound C | E. coli | 20 µg/mL | |
| Compound D | Klebsiella pneumoniae | 10 µg/mL |
Case Studies
One notable case study involved the evaluation of a series of imidazole derivatives for their anticancer and antimicrobial activities. The study highlighted that compounds bearing specific substitutions on the imidazole ring exhibited enhanced activity against both cancer cell lines and resistant bacterial strains. The findings suggest that further structural optimization could lead to more effective therapeutic agents .
Q & A
Q. What are the common synthetic routes for 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted imidazole precursors and ketones or amines. For example, similar imidazole derivatives are prepared by refluxing aldehydes with primary amines in acetic acid, followed by purification via column chromatography or recrystallization . Key steps include:
- Use of FT-IR for verifying imidazole ring formation (e.g., characteristic N-H stretching at ~3400 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) .
- Monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethyl acetate/hexane mixtures) to isolate the product in high purity (>95%) .
Yield optimization often involves adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde:amine) and reaction times (3–5 hours under reflux) .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer :
- Spectroscopy :
- FT-IR confirms functional groups (e.g., amine N-H stretches, aromatic C-H vibrations) .
- NMR (¹H/¹³C) resolves proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, imidazole protons at δ 6.8–7.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 228.1 for C₁₂H₁₃N₃) .
- Single-Crystal X-ray Diffraction (if crystallizable): Determines bond angles and spatial arrangement of the imidazole and phenyl moieties .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
- Decomposition Risks : Prolonged exposure to light or heat may lead to imidazole ring degradation, detected via HPLC purity checks .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2A/2B hazard classification) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., serotonin receptors) by modeling interactions between the imidazole core and active-site residues .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- ICReDD Workflow : Integrate reaction path searches (via quantum chemistry) with machine learning to prioritize derivatives for synthesis .
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Methodological Answer :
- Systematic Replication : Control variables such as solvent purity, catalyst batch, and reaction atmosphere (e.g., O₂-free vs. ambient) .
- Statistical Analysis : Apply ANOVA to compare yields across conditions (e.g., temperature, pH) and identify outliers .
- Cross-Validation : Use orthogonal assays (e.g., in vitro binding vs. functional cAMP assays) to confirm biological activity .
Q. What advanced separation techniques improve the isolation of enantiomers or polymorphs?
- Methodological Answer :
- Chiral Chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
- Membrane Technologies : Apply nanofiltration or reverse osmosis to concentrate the compound from crude mixtures .
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify optimal solvents for polymorph isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
